An In-Depth Technical Guide to 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: A Key Heterocyclic Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: A Key Heterocyclic Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Classified as a 6-azaindole, this molecule serves as a pivotal structural scaffold and synthetic intermediate in the development of novel therapeutic agents. Its importance is rooted in its role as a bioisostere of natural purines and indoles, enabling it to interact effectively with a range of biological targets, most notably protein kinases. This document details the compound's physicochemical properties, outlines a representative synthetic strategy, explores its broad applications in drug discovery, and provides essential safety and handling information. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.
Introduction
5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a member of the pyrrolopyridine family, a class of nitrogen-containing fused heterocycles. Specifically, it belongs to the 6-azaindole isomeric group, where a nitrogen atom replaces the carbon at the 6-position of the indole ring system. This seemingly minor structural alteration has profound implications for the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability.
The strategic advantage of the azaindole core lies in its function as a "privileged scaffold" in medicinal chemistry.[1] It acts as a bioisosteric replacement for the indole and purine ring systems, which are ubiquitous in biologically active molecules, including the ATP (adenosine triphosphate) molecule that fuels kinase activity.[2][3] By mimicking the hydrogen bonding pattern of the adenine moiety in ATP, azaindole derivatives can effectively dock into the ATP-binding sites of protein kinases, making them a cornerstone for the design of kinase inhibitors.[4][5] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders, positioning azaindole-based compounds at the forefront of targeted therapy development.[2]
This guide serves to consolidate the technical knowledge surrounding 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, providing a foundational resource for its application in advanced chemical synthesis and drug discovery programs.
Part 1: Physicochemical Properties and Structural Characterization
The unique arrangement of atoms and functional groups in 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine dictates its physical characteristics and chemical reactivity. The presence of the electronegative chlorine atom and the electron-donating methyl group on the azaindole core provides distinct handles for synthetic diversification.
Table 1: Key Physicochemical Properties of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClN₂ | [6] |
| Molecular Weight | 166.61 g/mol | [6] |
| CAS Number | 905455-16-5 | [6] |
| Appearance | Solid | [6] |
| Purity (Typical) | ≥95% | [7] |
| Storage Conditions | Room temperature, dry conditions | [4] |
Note: Some properties, such as boiling and melting points, are not widely reported in the literature, reflecting the compound's primary use as a synthetic intermediate rather than a final product.
Part 2: Synthesis and Chemical Reactivity
The annulation of a pyrrole ring onto a pyridine precursor is a common and effective strategy.[8] One of the most versatile methods for this transformation is the Bartoli indole synthesis, which is particularly effective for creating sterically hindered indoles and azaindoles from nitro-aromatics and vinyl Grignard reagents.[8]
Proposed Experimental Protocol: Bartoli-based Synthesis
This protocol describes a plausible, multi-step synthesis starting from a commercially available pyridine derivative. The rationale is to construct the 6-azaindole core via the reaction of a nitropyridine with a vinyl Grignard reagent, followed by cyclization.
Step 1: Nitration of 2-amino-5-chloropyridine
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Rationale: To introduce the nitro group, which is essential for the subsequent Bartoli reaction.
-
Procedure: To a cooled (0 °C) solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry to yield 5-chloro-3-nitro-2-aminopyridine.
Step 2: Diazotization and Reduction to form 5-chloro-3-nitropyridine
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Rationale: To remove the amino group, which is not required for the core synthesis.
-
Procedure: Dissolve the 5-chloro-3-nitro-2-aminopyridine in ethanol. Add concentrated sulfuric acid and cool to 0 °C. Add a solution of sodium nitrite in water dropwise. After stirring, add hypophosphorous acid and allow the reaction to warm to room temperature and stir overnight. Neutralize, extract with ethyl acetate, and purify by column chromatography to obtain 5-chloro-3-nitropyridine.
Step 3: Bartoli Reaction to form 5-chloro-1H-pyrrolo[2,3-c]pyridine
-
Rationale: The key cyclization step. The nitro group reacts with an excess of a vinyl Grignard reagent to form the pyrrole ring.
-
Procedure: To a solution of 5-chloro-3-nitropyridine in anhydrous THF at -40 °C, add a solution of propenylmagnesium bromide (3.0 equivalents) dropwise. Allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash chromatography to yield the target molecule, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.
Diagram: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The primary value of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine lies in its role as a versatile scaffold for building more complex, biologically active molecules. Its structure is frequently incorporated into compounds designed to modulate the activity of enzymes, particularly protein kinases.
Role as a Kinase Inhibitor Scaffold
Protein kinases regulate a vast array of cellular processes, and their aberrant activity is a common driver of cancer.[2] Most kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same pocket on the kinase as its natural substrate, ATP. The 7-azaindole core is an exceptional "hinge-binding" motif.[9] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor. This pattern perfectly mimics the interaction of the adenine base of ATP with the "hinge region" of the kinase active site, leading to potent and often selective inhibition.[4][5]
The chloro- and methyl- substituents on the 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine scaffold serve as critical vectors for further chemical modification.
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The Chlorine Atom: Can be displaced via nucleophilic aromatic substitution or, more commonly, used as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, heteroaryl, or amino groups to explore the solvent-exposed regions of the ATP-binding pocket, which is a key strategy for enhancing potency and selectivity.
-
The Methyl Group: Provides a simple substitution that can influence steric interactions and lipophilicity within the target binding site.
Derivatives of the broader pyrrolopyridine class have shown potent activity against numerous kinase targets, including:
-
Janus Kinase 1 (JAK1): A key target for autoimmune diseases.[10]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Implicated in cancer and inflammatory conditions.[5]
-
Fibroblast Growth Factor Receptors (FGFRs): Targets for various cancers.[5]
-
Anaplastic Lymphoma Kinase (ALK): A driver of certain types of lung cancer.[2]
Diagram: Conceptual Role in Kinase Inhibition
Caption: Azaindole scaffold binding to a generic kinase hinge region.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine should be handled with appropriate care. While specific toxicological data for this compound is limited, data from structurally related azaindoles can provide guidance.
-
Hazard Classification: Based on related compounds, it should be treated as potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[10][11]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations.
Conclusion
5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine stands out as a high-value building block for modern drug discovery. Its structural identity as a 6-azaindole provides a bioisosterically advantaged core that effectively mimics the hinge-binding interactions of ATP. The strategic placement of chloro- and methyl- groups offers versatile points for synthetic elaboration, enabling the systematic exploration of chemical space in the pursuit of potent and selective therapeutic agents. For research teams engaged in the development of kinase inhibitors and other targeted therapies, a thorough understanding of this scaffold's properties, reactivity, and biological rationale is indispensable for success.
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